1-(2-Methylprop-2-en-1-yl)-4-phenylpiperazine-2,3-dione
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Overview
Description
1-(2-Methylprop-2-en-1-yl)-4-phenylpiperazine-2,3-dione is a synthetic organic compound that belongs to the piperazine family This compound is characterized by its unique structure, which includes a piperazine ring substituted with a 2-methylprop-2-en-1-yl group and a phenyl group
Preparation Methods
The synthesis of 1-(2-Methylprop-2-en-1-yl)-4-phenylpiperazine-2,3-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane, such as 1,2-dichloroethane, under basic conditions.
Substitution with 2-Methylprop-2-en-1-yl Group: The piperazine ring is then reacted with 2-methylprop-2-en-1-yl chloride in the presence of a base, such as sodium hydride, to introduce the 2-methylprop-2-en-1-yl group.
Introduction of the Phenyl Group: The final step involves the reaction of the intermediate compound with phenylmagnesium bromide (Grignard reagent) to introduce the phenyl group, followed by oxidation to form the 2,3-dione moiety.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-(2-Methylprop-2-en-1-yl)-4-phenylpiperazine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the 2,3-dione moiety to a diol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-methylprop-2-en-1-yl group, using reagents like alkyl halides or acyl chlorides.
Hydrolysis: Acidic or basic hydrolysis can cleave the piperazine ring, leading to the formation of smaller fragments.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
1-(2-Methylprop-2-en-1-yl)-4-phenylpiperazine-2,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an analgesic.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-Methylprop-2-en-1-yl)-4-phenylpiperazine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. Additionally, its ability to undergo redox reactions can impact cellular oxidative stress and apoptosis pathways.
Comparison with Similar Compounds
1-(2-Methylprop-2-en-1-yl)-4-phenylpiperazine-2,3-dione can be compared with other piperazine derivatives, such as:
1-(2-Methylprop-2-en-1-yl)-4-methylpiperazine-2,3-dione: Similar structure but with a methyl group instead of a phenyl group, leading to different biological activities.
1-(2-Methylprop-2-en-1-yl)-4-ethylpiperazine-2,3-dione: Contains an ethyl group, which may affect its chemical reactivity and pharmacokinetics.
1-(2-Methylprop-2-en-1-yl)-4-chloropiperazine-2,3-dione: The presence of a chlorine atom can enhance its antimicrobial properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(2-methylprop-2-enyl)-4-phenylpiperazine-2,3-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-11(2)10-15-8-9-16(14(18)13(15)17)12-6-4-3-5-7-12/h3-7H,1,8-10H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHFZWLNWZAAAKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1CCN(C(=O)C1=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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